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CDK2 inhibitor 73 -

CDK2 inhibitor 73

Catalog Number: EVT-263243
CAS Number:
Molecular Formula: C23H18N6O2S
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK2-IN-73 is a potent and highly selective CDK2 inhibitor.
Source and Classification

CDK2 inhibitor 73 belongs to a class of small molecule inhibitors that target the ATP-binding site of CDK2. It has been developed through structure-based drug design, utilizing knowledge from crystallographic studies of CDK2 complexes. The compound is classified as a type I inhibitor, which competes with ATP for binding to the kinase's active site.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDK2 inhibitor 73 involves several key steps, primarily utilizing palladium-catalyzed coupling reactions such as Suzuki and Buchwald-Hartwig reactions. These methods allow for the construction of complex aryl and heteroaryl systems that are crucial for binding affinity.

  1. Starting Materials: The synthesis typically begins with readily available aryl halides and boronic acids.
  2. Palladium-Catalyzed Reactions:
    • Suzuki Coupling: A reaction between an aryl halide and a boronic acid to form biaryl compounds.
    • Buchwald-Hartwig Coupling: Used for forming amine linkages by coupling aryl halides with amines in the presence of a palladium catalyst.
  3. Purification: The final product is purified using column chromatography to isolate pure CDK2 inhibitor 73.
Molecular Structure Analysis

Structure and Data

The molecular structure of CDK2 inhibitor 73 has been elucidated through X-ray crystallography. It features a biphenyl scaffold with various substitutions that enhance its binding affinity and selectivity towards CDK2.

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Key Functional Groups: Includes an amine group and aromatic rings that facilitate interaction with the active site of CDK2.
Chemical Reactions Analysis

Reactions and Technical Details

CDK2 inhibitor 73 undergoes specific chemical reactions that are crucial for its biological activity:

  1. Binding Interaction: The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Lys89 and Glu81.
  2. Selectivity Mechanism: The structural features allow for selective inhibition over other kinases, minimizing off-target effects.
Mechanism of Action

Process and Data

The mechanism by which CDK2 inhibitor 73 exerts its effects involves competitive inhibition:

  • ATP Competition: By occupying the ATP-binding site, it prevents ATP from binding, thus inhibiting phosphorylation events necessary for cell cycle progression.
  • Impact on Cell Cycle: This inhibition leads to cell cycle arrest, particularly in the G1/S transition, ultimately resulting in reduced proliferation of cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDK2 inhibitor 73 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and other organic solvents but poorly soluble in water.
  • Stability: Stable under physiological conditions but may degrade under extreme pH levels or high temperatures.
  • LogP Value: Indicates moderate lipophilicity, which is beneficial for cellular uptake.
Applications

Scientific Uses

CDK2 inhibitor 73 has several important applications in scientific research:

  • Cancer Research: Used extensively in studies aimed at understanding cell cycle regulation and the role of CDKs in cancer progression.
  • Drug Development: Serves as a lead compound for developing more potent and selective inhibitors against CDK2.
  • Biochemical Assays: Employed in assays to evaluate kinase activity and selectivity profiles among various kinases.
Introduction to CDK2 as a Therapeutic Target in Oncology

Biological Role of CDK2 in Cell Cycle Regulation and Tumorigenesis

CDK2 (cyclin-dependent kinase 2) is a serine/threonine kinase that governs the G1/S phase transition and S-phase progression in the eukaryotic cell cycle. It functions as a heterodimeric complex with cyclin E (late G1) or cyclin A (S phase). Upon binding these regulatory subunits, CDK2 phosphorylates the retinoblastoma protein (Rb), liberating E2F transcription factors to activate genes essential for DNA replication. Beyond Rb regulation, CDK2 phosphorylates substrates involved in DNA synthesis initiation (e.g., CDC6, MCM proteins), centrosome duplication, and histone biosynthesis, ensuring faithful genome duplication [3] [8].

In non-malignant cells, CDK2 activity is tightly controlled by:

  • Cyclin availability (oscillating through the cycle)
  • Inhibitory phosphorylation (Tyr15, Thr14)
  • CDK inhibitors (p21CIP1, p27KIP1)Dysregulation transforms CDK2 into an oncogenic driver, enabling uncontrolled proliferation and genomic instability [3].

Table 1: Key Functions of CDK2-Cyclin Complexes in Cell Cycle

ComplexPhaseKey SubstratesBiological Outcome
CDK2-Cyclin ELate G1Rb, p27KIP1G1/S transition, E2F release
CDK2-Cyclin AS phaseCDC6, E2F1-5DNA replication initiation, S-phase progression
CDK2-Cyclin E/AS/G2FOXM1, CDC25ATranscriptional control, checkpoint override

CDK2 Dysregulation in Cancer: Mechanisms and Pathological Implications

CDK2 hyperactivation occurs in diverse cancers through non-genomic mechanisms, distinct from gene amplification. Key drivers include:

  • Cyclin E1 (CCNE1) overexpression/amplification: Observed in 15–20% of high-grade serous ovarian cancers, 10% of endometrial cancers, and subsets of breast cancers. Cyclin E overexpression elevates CDK2 kinase activity, inducing replication stress and chromosomal instability (CIN) through premature S-phase entry and unscheduled origin firing [2] [3].
  • Loss of p27KIP1: Reduced levels of this CDK2 inhibitor occur in aggressive breast, prostate, and colorectal cancers.
  • Inactivating mutations in Rb: Eliminates the critical G1/S checkpoint, increasing dependency on CDK2 for S-phase entry [3] [6].

Pathologically, aberrant CDK2 activity promotes:

  • Therapy resistance: CDK2 phosphorylates FOXO1 and Mcl-1, enhancing survival pathways under genotoxic stress [3].
  • Metastasis: In triple-negative breast cancer (TNBC), CDK2/cyclin E drives epithelial-mesenchymal transition (EMT) and stemness [1].
  • Transcriptional addiction: Phosphorylation of RNA Pol II CTD by CDK2 regulates oncogene transcription (e.g., MYC) [3].

Table 2: Biomarkers of CDK2 Dysregulation in Human Cancers

BiomarkerCancer Type(s)PrevalenceFunctional Consequence
CCNE1 amplificationOvarian, endometrial, breast15–20%Replication stress, CIN, CDK4/6i resistance
p27KIP1 lossBreast, prostate, colorectal30–40%Unrestricted CDK2 activation
Rb deficiencySmall-cell lung, prostate, sarcoma10–30%Bypass of CDK4/6 dependency

Rationale for Selective CDK2 Inhibition in Rb-Deficient and Therapy-Resistant Cancers

CDK2 inhibition offers a precision strategy for cancers resistant to first-line cell-cycle therapies:

  • Rb-deficient cancers: Tumors with RB1 mutations or functional Rb loss (e.g., castration-resistant prostate cancer) exhibit reduced dependence on CDK4/6. CDK2 becomes the dominant kinase driving E2F release and S-phase entry. Preclinical studies show Rb-deficient models are 5–10× more sensitive to CDK2 inhibitors than Rb-proficient cells [3] [6].

  • CDK4/6 inhibitor-resistant breast cancer: Resistance to palbociclib or abemaciclib frequently involves cyclin E upregulation, which reactivates CDK2 to phosphorylate Rb independently of CDK4/6. In vitro and in vivo data demonstrate that adding CDK2 inhibitors (e.g., compound 73) to ongoing CDK4/6 inhibition suppresses growth of resistant HR+ breast cancer by >70% [7].

  • Cyclin E1-amplified tumors: CCNE1-driven ovarian/endometrial cancers show exceptional vulnerability to CDK2 blockade. Genetic depletion of CDK2 in CCNE1-high models induces G1 arrest and apoptosis, with minimal effects in CCNE1-low cells [2] [3].

  • Overcoming polyploidy-driven resistance: CDK2 inhibition induces anaphase catastrophe in chromosomally unstable cancers by disrupting centrosome clustering. However, a persistent polyploid subpopulation emerges with upregulated CDK1 and kinesins (KIFs). Combining CDK2 inhibitors with CDK1/KIF inhibitors eliminates this reservoir [5].

Table 3: Rationale for CDK2 Inhibition in Specific Cancer Subtypes

Cancer ContextKey BiomarkersResponse to CDK2 InhibitionResistance Mechanisms
CDK4/6i-resistant HR+ breast cancerCyclin E↑, Rb+Sustained growth suppression with CDK4/6i + CDK2iEmergent cyclin E overexpression
Rb-deficient cancersRb loss/mutation, p16INK4A lossSynthetic lethality, G1 arrestCompensatory CDK1 activation
CCNE1-amplified cancersCCNE1 amplification, low p16INK4AProfound apoptosisKIF overexpression, mitotic escape

Properties

Product Name

CDK2 inhibitor 73

IUPAC Name

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide

Molecular Formula

C23H18N6O2S

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29)

InChI Key

FUGRWXRQJGJIER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4

Solubility

Soluble in DMSO

Synonyms

CDK2-IN-73; CDK2 IN 73; CDK2IN73; CDK2 inhibitor 73; CDK2 inhibitor-73;

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4

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